molecular formula C17H20ClNO3 B6156937 benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride CAS No. 63024-01-1

benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride

Cat. No.: B6156937
CAS No.: 63024-01-1
M. Wt: 321.8
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Description

Benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride (CAS: 52142-01-5) is a chiral amino acid derivative featuring a benzyl-protected hydroxyl group and a benzyl ester moiety. Its structure comprises:

  • A (2S)-configured amino group.
  • A benzyloxy (Bzl-O-) substituent at the 3-position.
  • A benzyl ester group at the carboxylate terminus.

This compound is primarily utilized as an intermediate in peptide synthesis and pharmaceutical development, where protective groups like benzyl are employed to prevent undesired side reactions during coupling or deprotection steps . Its stereochemical purity and functional group stability make it valuable for constructing complex bioactive molecules.

Properties

CAS No.

63024-01-1

Molecular Formula

C17H20ClNO3

Molecular Weight

321.8

Purity

95

Origin of Product

United States

Preparation Methods

Amino Group Protection

The amino group in the starting material, typically (S)-2-amino-3-hydroxypropanoic acid, is protected to prevent interference during benzylation and esterification. tert-Butoxycarbonyl (Boc) is the most common protecting group due to its stability under basic conditions and ease of removal.

Procedure :

  • Dissolve (S)-2-amino-3-hydroxypropanoic acid in tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

  • Stir at 0–25°C for 4–12 hours.

  • Isolate Boc-protected intermediate via extraction and vacuum distillation.

Optimization Notes :

  • Solvent Choice : THF improves Boc group stability compared to DCM.

  • Yield : Typically 85–92%.

ParameterConditionsYieldSource
Protecting AgentBoc₂O (1.2 equiv)90%
BaseTriethylamine (2.0 equiv)
SolventTHF
Reaction Time6 hours at 25°C

Hydroxyl Group Benzylation

The hydroxyl group at position 3 is converted to a benzyloxy group. This step often employs benzyl bromide or chloride with a strong base.

Procedure :

  • Dissolve Boc-protected intermediate in anhydrous THF or dimethylformamide (DMF).

  • Add sodium hydride (NaH) or sodium tert-amylate (1.1–1.5 equiv) at 0°C.

  • Introduce benzyl bromide (1.1 equiv) dropwise.

  • Warm to 20–30°C and stir for 12–24 hours.

  • Quench with water, extract with ethyl acetate, and concentrate.

Optimization Notes :

  • Base Selection : Sodium tert-amylate reduces racemization risk compared to NaH.

  • Temperature Control : Maintaining ≤5°C during benzyl bromide addition minimizes byproducts.

ParameterConditionsYieldSource
Benzylating AgentBenzyl bromide (1.1 equiv)88%
BaseSodium tert-amylate (1.5 equiv)
SolventTHF
Reaction Time20 hours at 25°C

Carboxylic Acid Esterification

The carboxylic acid is esterified with benzyl alcohol using acid catalysis or coupling reagents.

Procedure :

  • Dissolve benzylated intermediate in benzyl alcohol.

  • Add concentrated sulfuric acid (H₂SO₄, 0.1 equiv) or thionyl chloride (SOCl₂).

  • Reflux at 80–100°C for 4–8 hours.

  • Neutralize with sodium bicarbonate, extract with ethyl acetate, and concentrate.

Optimization Notes :

  • Catalyst Efficiency : SOCl₂ achieves faster esterification than H₂SO₄.

  • Side Reactions : Excess benzyl alcohol reduces dimerization.

ParameterConditionsYieldSource
Esterifying AgentBenzyl alcohol (5.0 equiv)78%
CatalystH₂SO₄ (0.1 equiv)
Temperature90°C

Deprotection and Hydrochloride Salt Formation

The Boc group is removed under acidic conditions, followed by hydrochloride salt precipitation.

Procedure :

  • Dissolve esterified product in dioxane or ethyl acetate.

  • Add 4M HCl in dioxane (3–5 equiv).

  • Stir at 25°C for 1–2 hours.

  • Filter precipitated hydrochloride salt and wash with cold ether.

Optimization Notes :

  • Acid Concentration : 4M HCl ensures complete deprotection without degrading the ester.

  • Purity : Recrystallization from ethanol/water improves purity to >95%.

ParameterConditionsYieldSource
Deprotection Agent4M HCl in dioxane (4.0 equiv)85%
SolventEthyl acetate
Reaction Time1.5 hours at 25°C

Industrial-Scale Synthesis Considerations

Industrial production emphasizes cost efficiency and scalability:

  • Catalytic Hydrogenation : Replace benzyl bromide with benzyl alcohol and palladium on carbon (Pd/C) for benzylation, reducing halide waste.

  • Continuous Flow Systems : Enhance reaction control and reduce processing time.

Analytical Validation

Critical quality control measures include:

  • HPLC : Confirm enantiomeric purity (>99% ee) using chiral columns.

  • NMR : Verify benzyloxy and ester group integration (¹H NMR: δ 5.1–5.3 ppm for benzyl protons) .

Scientific Research Applications

Benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride has demonstrated interactions with various biological targets, making it a candidate for several therapeutic applications:

  • Neuropharmacology : The compound has shown potential as a modulator of NMDA receptors, which are critical in synaptic plasticity and memory function .
  • Anti-inflammatory Properties : Studies suggest that it may influence inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Medicinal Chemistry

The compound is being explored for its role in drug development, particularly in creating derivatives with enhanced pharmacological properties. Its structural features allow for modifications that can lead to improved efficacy against specific biological targets.

Case Studies

  • Neuropharmacological Study :
    • A study investigated the effects of this compound on NMDA receptor modulation, showing promising results in enhancing synaptic transmission in animal models .
  • Anti-inflammatory Research :
    • In vitro studies demonstrated that the compound could reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl and benzyloxy groups can participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

A. (S)-Benzyl 2-Amino-3-(3-(Methylsulfonyl)Phenyl)Propanoate Hydrochloride (CAS: 1194550-59-8)
  • Key Difference : The benzyloxy group is replaced with a 3-(methylsulfonyl)phenyl substituent.
  • Increased polarity may alter solubility profiles compared to the benzyloxy analog.
  • Applications : Used in intermediates for kinase inhibitors due to sulfonyl’s affinity for ATP-binding pockets .
Methyl (2S)-2-Amino-3-(Naphthalen-2-Yl)Propanoate Hydrochloride
  • Key Difference : A naphthalen-2-yl group replaces the benzyloxy substituent.
  • Implications :
    • The bulkier naphthyl group increases lipophilicity, enhancing membrane permeability in drug candidates.
    • May influence binding to hydrophobic protein domains (e.g., GPCRs).
  • Applications : Explored in anticancer agents targeting tubulin polymerization .

Ester Group Modifications

A. Methyl (2S)-2-Amino-3-(Benzyloxy)Propanoate Hydrochloride (CAS: 19525-87-2)
  • Key Difference : Methyl ester instead of benzyl ester.
  • Implications :
    • Methyl esters are more labile under basic hydrolysis conditions, enabling milder deprotection strategies.
    • Reduced steric hindrance may improve crystallinity during purification.
  • Applications : Preferred in solid-phase peptide synthesis (SPPS) for easier cleavage .
B. Benzyl (2S,3S)-2-Amino-3-Hydroxybutanoate Hydrochloride (CAS: 780758-27-2)
  • Key Difference : 3-hydroxy group instead of benzyloxy.
  • Implications :
    • The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents.
    • Susceptible to oxidation, requiring inert storage conditions.
  • Applications : Intermediate for β-lactam antibiotics like cephalosporins .

Core Structural Variations

(2S)-2-Amino-3-[4-(2-Phenyldiazen-1-Yl)Phenyl]Propanoic Acid Hydrochloride
  • Key Difference : Azo (N=N) linkage in the aromatic side chain.
  • Implications: The conjugated azo group introduces photochromic properties, useful in optical materials. Potential genotoxicity concerns limit pharmaceutical use.
  • Applications : Research in dye-sensitized solar cells and biosensors .
(R)-Ethyl 2-Amino-3-(1H-Indol-3-Yl)Propanoate Hydrochloride
  • Key Difference : Indole ring replaces the benzyl-protected phenyl group.
  • Implications :
    • The indole moiety mimics tryptophan, enabling integration into peptide hormones or neurotransmitters.
    • Increased aromatic stacking interactions may enhance binding to serotonin receptors.
  • Applications : Precursor for neuroactive compounds .

Research Insights and Limitations

  • Stereochemical Purity: The (2S)-configuration in the target compound ensures compatibility with natural L-amino acid-based therapeutics, whereas R-configured analogs (e.g., ) may require additional chiral resolution steps.
  • Stability: Benzyl-protected derivatives generally exhibit superior stability under acidic conditions compared to methyl esters, but they require harsher deprotection methods (e.g., hydrogenolysis) .
  • Data Gaps: Limited solubility and pharmacokinetic data are available for naphthyl- and azo-containing analogs, necessitating further preclinical studies .

Biological Activity

Benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride is a chiral compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Structure and Properties

  • Molecular Formula : C18H23NO3
  • Molecular Weight : Approximately 321.80 g/mol
  • Structural Features : The compound includes a benzyl group and an amino acid backbone, enhancing its lipophilicity which is critical for interaction with biological membranes and targets.

The mechanism of action of this compound involves:

  • Enzyme Interaction : The compound interacts with specific molecular targets such as enzymes and receptors. Its chiral nature allows it to fit into active sites, influencing enzyme activity through hydrogen bonding and other interactions.
  • Receptor Binding : It may interact with receptors involved in metabolic regulation, such as PPARα and PPARγ, which are crucial in lipid metabolism and inflammation.

Cytotoxicity and Anticancer Potential

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Key findings include:

  • Selective Cytotoxicity : It has shown selective cytotoxicity against certain cancer cell lines, potentially inducing apoptosis.
  • Mechanism of Action : The exact pathways are still under investigation, but it appears to interfere with cell signaling and proliferation pathways.

Interaction with Biological Targets

Research on the interaction of this compound with biological targets has yielded significant insights:

  • Receptor Binding Studies : The compound may bind to metabolic receptors, influencing lipid metabolism and inflammation pathways.
  • Enzyme Inhibition : There are indications of potential inhibition of enzymes linked to cancer progression, although further pharmacological studies are necessary to clarify these interactions.

Comparative Analysis with Related Compounds

A comparative analysis reveals insights into the unique biological activity of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
(S)-Methyl 2-amino-3-(benzyloxy)propanoateMethyl group instead of benzylLower cytotoxicityLess lipophilic
(S)-Benzyl 2-amino-3-hydroxypropanoateHydroxyl group instead of benzyloxyDifferent activity profilesIncreased polarity
(S)-Benzyl 2-amino-4-(benzyloxy)butanoateLonger carbon chainDifferent pharmacokineticsAltered metabolism

The presence of the benzyloxy group significantly enhances the lipophilicity of this compound compared to other derivatives, potentially leading to improved bioavailability and efficacy in therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cytotoxicity Studies : Research has demonstrated its selective cytotoxic effects against specific cancer cell lines, suggesting its potential as an antineoplastic agent.
  • Anticonvulsant Activity : Related compounds have shown anticonvulsant properties in rodent models, indicating a broader spectrum of biological activity that could be explored further .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and benzyl ether groups undergo hydrolysis under specific conditions:

Ester Hydrolysis

  • Reagents/Conditions : Aqueous base (NaOH, KOH) or acid (HCl, H₂SO₄) .

  • Products :

    • Basic conditions yield (2S)-2-amino-3-(benzyloxy)propanoic acid.

    • Acidic conditions may protonate the amino group, forming the corresponding ammonium salt .

Benzyl Ether Cleavage

  • Reagents/Conditions : Hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH).

  • Products : (2S)-2-amino-3-hydroxypropanoic acid derivatives, with simultaneous ester hydrolysis possible under prolonged conditions.

Amidation and Acylation

The primary amino group participates in nucleophilic reactions:

Acylation

  • Reagents/Conditions : Acyl chlorides (e.g., benzyl chloroformate) or anhydrides in the presence of bases (triethylamine, NaHCO₃) .

  • Products :

    ReagentProduct
    Benzyl chloroformateN-Cbz-protected derivative
    Acetic anhydrideN-Acetylated compound

Amide Bond Formation

  • Reagents/Conditions : Carbodiimides (DCC, EDC) with coupling agents (HOBt).

  • Applications : Synthesis of peptide analogs or prodrugs targeting enzymatic pathways.

Substitution Reactions

The benzyloxy group undergoes nucleophilic substitution:

Benzyloxy Group Replacement

  • Reagents/Conditions : Strong nucleophiles (e.g., thiols, amines) under basic or acidic conditions.

  • Example :

    Compound+HS-RBase(2S)-2-amino-3-(R-thio)propanoate+BnOH\text{Compound} + \text{HS-R} \xrightarrow{\text{Base}} \text{(2S)-2-amino-3-(R-thio)propanoate} + \text{BnOH}

Ester Reduction

  • Reagents/Conditions : LiAlH₄ or NaBH₄ (with caution for competitive benzyl ether reduction).

  • Product : (2S)-2-amino-3-(benzyloxy)propan-1-ol.

Oxidation of Benzyl Ether

  • Reagents/Conditions : KMnO₄ (acidic/neutral) or CrO₃.

  • Product : (2S)-2-amino-3-oxopropanoate, though over-oxidation risks exist.

Reaction Conditions and Optimization

Critical parameters for high yields:

Reaction TypeTemperature RangeSolventCatalysts/Additives
Hydrolysis (basic)0–35°CWater/THFNaOH/KOH
AcylationRT–40°CDCM/DMFTriethylamine
HydrogenolysisRTEthanol/MeOHPd-C (10%)

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack by hydroxide or water, forming a tetrahedral intermediate .

  • Benzyloxy Substitution : Follows an S_N2 mechanism in polar aprotic solvents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl (2S)-2-amino-3-(benzyloxy)propanoate hydrochloride in academic settings?

  • Methodological Answer : Synthesis typically involves multi-step strategies:

  • Step 1 : Introduce the benzyloxy group via nucleophilic substitution or condensation reactions (e.g., using benzyl bromide under basic conditions) .
  • Step 2 : Protect the amino group with a benzyloxycarbonyl (Z) group to prevent side reactions during esterification .
  • Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., ethanol or dichloromethane) to enhance stability and solubility .
  • Key Reagents : Benzyl bromide, sodium hydride, HCl gas. Monitor reaction progress via TLC or LC-MS.

Q. How can the compound’s solubility and stability be optimized for in vitro assays?

  • Methodological Answer :

  • Solubility : Use polar aprotic solvents (e.g., DMSO or acetonitrile) due to the hydrochloride salt’s ionic character. Pre-saturate solutions with inert gases to prevent hydrolysis .
  • Stability : Store lyophilized powder at −20°C under argon. Avoid prolonged exposure to moisture or acidic/basic conditions to prevent ester bond cleavage .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for ester (C=O, ~1730 cm⁻¹), amine (N–H, ~3300 cm⁻¹), and benzyl ether (C–O, ~1200 cm⁻¹) groups .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry at the (2S) position and benzyloxy substitution patterns. Compare with chiral reference standards .
  • Optical Rotation : Measure [α]D[α]_D to verify enantiomeric purity, critical for biological activity studies .

Advanced Research Questions

Q. How does the benzyloxy group influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The benzyloxy group acts as an electron-donating substituent, directing nucleophilic attack to the β-position of the propanoate backbone.
  • Experimental Design: Perform kinetic studies with competing nucleophiles (e.g., azide vs. thiol) under varying pH conditions. Monitor regioselectivity via 1H^1H-NMR or HPLC .
  • Computational Support: Use DFT calculations to model transition states and identify electronic effects .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Case Study : Overlapping 1H^1H-NMR signals for benzyl protons (δ 7.2–7.4 ppm) may obscure stereochemical assignments.
  • Resolution : Use 2D NMR (e.g., COSY, NOESY) to differentiate diastereotopic protons. For chiral centers, employ X-ray crystallography or derivatization with chiral auxiliaries (e.g., Mosher’s acid) .

Q. What strategies ensure enantiomeric purity during large-scale synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use enzymatic methods (e.g., lipase-catalyzed hydrolysis) or chiral stationary phases in preparative HPLC .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to directly synthesize the (2S) enantiomer with >99% ee .
  • Quality Control : Validate purity via chiral GC or circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict interactions with biological targets (e.g., enzymes or transporters)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to amino acid transporters (e.g., LAT1). Focus on hydrogen bonding with the benzyloxy group and ionic interactions with the hydrochloride .
  • MD Simulations : Simulate ligand-protein dynamics in explicit solvent (e.g., TIP3P water) to assess stability of binding poses over 100-ns trajectories .

Q. What are the challenges in analyzing degradation products under physiological conditions?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the ester bond (pH-dependent) or oxidation of the benzyl ether.
  • Analytical Workflow : Use LC-MS/MS with CID fragmentation to identify degradation products. Compare with synthetic standards .
  • Mitigation : Stabilize the compound via co-solvents (e.g., cyclodextrins) or structural modifications (e.g., fluorinated benzyl groups) .

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